molecular formula C11H17ClN2O B14128210 N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide CAS No. 89226-35-7

N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide

Cat. No.: B14128210
CAS No.: 89226-35-7
M. Wt: 228.72 g/mol
InChI Key: LAXLJQYGHNDNMZ-UHFFFAOYSA-N
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Description

N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide is a chemical compound with the molecular formula C11H17ClN2O. It is known for its unique structure, which includes a cyclohexyl ring, a chloro group, and a cyano group. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide typically involves the reaction of cyclohexylamine with 2-chloro-2-cyanoethyl acetate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction mixture is then purified to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amines, alcohols, and other substituted compounds .

Scientific Research Applications

N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions. These interactions can modulate various biochemical pathways, making the compound valuable in research .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide
  • 2-Chloro-N-(2-cyanoethyl)acetamide
  • N-(2-Cyanoethyl)cyclohexylacetamide

Uniqueness

This compound stands out due to its combination of a cyclohexyl ring, chloro group, and cyano group.

Properties

CAS No.

89226-35-7

Molecular Formula

C11H17ClN2O

Molecular Weight

228.72 g/mol

IUPAC Name

N-[2-(2-chloro-2-cyanoethyl)cyclohexyl]acetamide

InChI

InChI=1S/C11H17ClN2O/c1-8(15)14-11-5-3-2-4-9(11)6-10(12)7-13/h9-11H,2-6H2,1H3,(H,14,15)

InChI Key

LAXLJQYGHNDNMZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCCCC1CC(C#N)Cl

Origin of Product

United States

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